Z-Thr-OH

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 333749. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

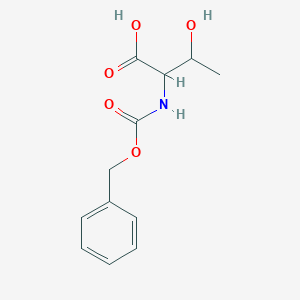

(2S,3R)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5/c1-8(14)10(11(15)16)13-12(17)18-7-9-5-3-2-4-6-9/h2-6,8,10,14H,7H2,1H3,(H,13,17)(H,15,16)/t8-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPJUIRDNBFZGQN-SCZZXKLOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50173394 | |

| Record name | N-((Benzyloxy)carbonyl)-L-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19728-63-3 | |

| Record name | Z-Thr-OH | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19728-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-((Benzyloxy)carbonyl)-L-threonine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019728633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-((Benzyloxy)carbonyl)-L-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(benzyloxy)carbonyl]-L-threonine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.311 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-α-Benzyloxycarbonyl-L-threonine (Z-Thr-OH)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

N-α-Benzyloxycarbonyl-L-threonine (Z-Thr-OH) is a pivotal amino acid derivative extensively utilized in synthetic organic chemistry, particularly in the domain of peptide synthesis. The benzyloxycarbonyl (Z or Cbz) group provides robust protection for the α-amino function of L-threonine, enabling sequential and controlled peptide chain elongation. This guide offers a comprehensive technical overview of this compound, detailing its molecular structure, physicochemical properties, synthesis, and purification. Furthermore, it provides validated protocols for its characterization, discusses its strategic applications in Solid-Phase Peptide Synthesis (SPPS), and outlines the mechanisms for its deprotection. This document serves as an essential resource for professionals engaged in peptide chemistry and the development of peptide-based therapeutics.

Molecular Structure and Physicochemical Properties

Chemical Identity

This compound is the designation for L-threonine wherein the alpha-amino group is protected by a benzyloxycarbonyl group. This protecting group is introduced to prevent the highly reactive amine from participating in undesired side reactions during peptide coupling steps.

-

Systematic Name: (2S,3R)-2-[(Benzyloxycarbonyl)amino]-3-hydroxybutanoic acid[1]

-

CAS Number: 19728-63-3[2]

-

Molecular Weight: 253.25 g/mol [2]

Structural Diagram

The structure of this compound features the threonine backbone with its characteristic secondary alcohol. The α-amino group is acylated with the benzyloxycarbonyl moiety. The stereochemistry, derived from natural L-threonine, is (2S, 3R).

Caption: Chemical structure of N-α-Benzyloxycarbonyl-L-threonine (this compound).

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in synthesis.

| Property | Value | Source(s) |

| Appearance | White to light yellow crystalline powder | [5] |

| Melting Point | 101-104 °C | [2][4] |

| Solubility | Soluble in methanol, acetic acid | [4] |

| Specific Rotation [α]D | -4.7° to -5.0° (c=2 or 4 in Acetic Acid) | [1][4] |

| Storage Conditions | -20°C, under inert atmosphere |

Synthesis and Characterization

Synthetic Pathway: The Schotten-Baumann Reaction

The synthesis of this compound is classically achieved via the Schotten-Baumann reaction. This involves the acylation of the amino group of L-threonine with benzyl chloroformate (Cbz-Cl) under aqueous alkaline conditions. The base (e.g., sodium carbonate or sodium hydroxide) serves to deprotonate the amino group, enhancing its nucleophilicity, and to neutralize the HCl byproduct generated during the reaction.

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

-

Dissolution: Dissolve L-Threonine (1.0 eq) in 2 M aqueous sodium hydroxide solution at 0-5 °C with vigorous stirring.

-

Acylation: Add benzyl chloroformate (Cbz-Cl, ~1.1 eq) dropwise to the cold solution, ensuring the temperature remains below 5 °C. Simultaneously, add 2 M NaOH solution as needed to maintain the pH between 9-10.

-

Reaction: Allow the mixture to stir at 0-5 °C for 1 hour, then at room temperature for an additional 2-3 hours. Monitor the reaction completion by TLC.

-

Work-up: Once the reaction is complete, wash the aqueous mixture with diethyl ether to remove unreacted Cbz-Cl and benzyl alcohol.

-

Precipitation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate of this compound will form.

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product.

Analytical Characterization

Validation of the structure and purity of synthesized this compound is imperative. This is achieved through a combination of spectroscopic and chromatographic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation. Key expected signals include:

-

Aromatic protons of the benzyl group (~7.3 ppm).

-

Methylene protons (CH₂) of the benzyl group (~5.1 ppm).

-

Alpha- and beta-protons of the threonine backbone.

-

Methyl group protons (~1.2 ppm).

-

Exchangeable protons from NH, OH, and COOH groups.

-

-

Infrared (IR) Spectroscopy: IR analysis confirms the presence of key functional groups.

-

~3300 cm⁻¹: O-H stretch (broad, from alcohol and carboxylic acid).

-

~3030 cm⁻¹: Aromatic C-H stretch.

-

~2980 cm⁻¹: Aliphatic C-H stretch.

-

~1710 cm⁻¹: C=O stretch (carboxylic acid).

-

~1690 cm⁻¹: C=O stretch (urethane/carbamate).

-

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of the final compound, typically achieving >98% purity.[5][6]

Applications in Peptide Synthesis

This compound is a crucial building block in peptide synthesis, valued for the stability of the Z-group under various conditions.[2][4] The Z-group is stable to the basic conditions used for Fmoc deprotection and the milder acidic conditions used for Boc deprotection, making it useful in orthogonal protection strategies.[7]

Role in Solid-Phase Peptide Synthesis (SPPS)

In SPPS, this compound can be coupled to a resin-bound amine using standard coupling reagents like HBTU/DIPEA or DIC/HOBt.[7][8] Its application is particularly strategic in solution-phase synthesis or in complex SPPS schemes where orthogonal protection is required.

Deprotection of the Z-Group

The removal of the Z-group is a critical step to liberate the N-terminal amine for subsequent chain elongation. Several methods exist, with catalytic hydrogenolysis being the most common and mildest.[9]

Caption: Common methods for the deprotection of the benzyloxycarbonyl (Z) group.

Detailed Deprotection Protocol (Catalytic Hydrogenolysis):

-

Setup: Dissolve the Z-protected peptide in a suitable solvent (e.g., Methanol, Acetic Acid).

-

Catalyst: Add Palladium on carbon (Pd/C, 5-10 mol%) to the solution.

-

Hydrogenation: Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) with vigorous stirring.

-

Monitoring: Monitor the reaction by TLC or LC-MS until all starting material is consumed.

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Isolation: Remove the solvent under reduced pressure to yield the deprotected peptide.

Conclusion

N-α-Benzyloxycarbonyl-L-threonine (this compound) remains a cornerstone reagent in the field of peptide chemistry. Its well-defined structure, predictable reactivity, and the robust nature of the Z-protecting group afford chemists precise control over peptide synthesis. The established protocols for its synthesis, characterization, and deprotection, as detailed in this guide, underscore its reliability and versatility. A thorough understanding of these technical aspects is essential for researchers and drug development professionals aiming to construct complex peptides with high fidelity and yield.

References

- Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz).

- ECHEMI. (n.d.). 19728-63-3, this compound Formula.

- ChemBK. (2024, April 10). N-Carbobenzyloxy-L-threonine.

- ACS Publications. (2024, April 4). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry.

- Synfacts. (n.d.). Expeditious Deprotection of N-Benzyloxycarbonyl and N-Benzyl Derivatives.

- Sigma-Aldrich. (n.d.). This compound >= 98.5 T 19728-63-3.

- CymitQuimica. (n.d.). N-Benzyloxycarbonyl-L-threonine.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 19728-63-3.

- Thermo Scientific Chemicals. (n.d.). N-Benzyloxycarbonyl-L-threonine, 99% 5 g.

- TCI Chemicals. (n.d.). N-Benzyloxycarbonyl-L-threonine 19728-63-3.

- Aapptec Peptides. (n.d.). This compound [19728-63-3].

- BenchChem. (2025). Application Notes: Z-Pro-OH in Solid-Phase Peptide Synthesis (SPPS).

- CEM Corporation. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

Sources

- 1. N-Benzyloxycarbonyl-L-threonine, 99% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 2. This compound ≥98.5% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. chembk.com [chembk.com]

- 5. N-Benzyloxycarbonyl-L-threonine | CymitQuimica [cymitquimica.com]

- 6. N-Benzyloxycarbonyl-L-threonine | 19728-63-3 | TCI AMERICA [tcichemicals.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. peptide.com [peptide.com]

- 9. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

Introduction: The Strategic Importance of Z-L-Threonine

An In-Depth Technical Guide to Z-L-Threonine: Properties, Applications, and Methodologies

In the landscape of complex molecular synthesis, particularly in pharmaceutical and biochemical research, the precise control of reactivity and stereochemistry is paramount. Z-L-Threonine, a protected derivative of the essential amino acid L-Threonine, represents a cornerstone building block for achieving this control. Its full chemical name is (2S,3R)-2-(benzyloxycarbonylamino)-3-hydroxybutanoic acid. The introduction of the benzyloxycarbonyl (Z or Cbz) group to the amine of L-Threonine serves a critical purpose: it temporarily masks the nucleophilicity of the amino group, thereby directing subsequent reactions to other functional sites on the molecule.

This strategic protection allows chemists to selectively engage the carboxylic acid or the side-chain hydroxyl group in further transformations. Consequently, Z-L-Threonine is not merely a reagent but a versatile tool, indispensable in the stepwise construction of peptides and as a chiral synthon for creating complex, stereochemically defined organic molecules.[1][2] This guide provides an in-depth exploration of its chemical properties, core applications, and detailed experimental protocols relevant to researchers in drug development and organic synthesis.

Physicochemical and Stereochemical Profile

The utility of Z-L-Threonine is fundamentally derived from its distinct physical, chemical, and stereochemical characteristics.

Chemical and Physical Properties

Z-L-Threonine is typically supplied as a white to off-white crystalline powder.[1] Its properties are a composite of the parent L-Threonine amino acid and the aromatic benzyloxycarbonyl protecting group, which imparts increased stability and altered solubility profiles.

| Property | Value | Source(s) |

| CAS Number | 19728-63-3 | [1] |

| Molecular Formula | C₁₂H₁₅NO₅ | [1] |

| Molecular Weight | 253.3 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 100-105 °C | [1] |

| Optical Rotation | [α]²⁰/D = -5 ± 1° (c=4 in Acetic Acid) | [1] |

| Solubility | Soluble in water (85.7 g/L at 20°C), insoluble in ethanol and ether.[3] | |

| pKa | α-carboxyl group: ~2.1, α-amino group (protonated): ~9.1 (values for parent L-Threonine) | [4] |

The Critical Role of Stereochemistry

L-Threonine is one of two proteinogenic amino acids featuring two stereogenic centers, at the α-carbon (C2) and the β-carbon (C3). This results in four possible stereoisomers.[5] The designation "L-Threonine" specifically refers to the (2S, 3R) configuration, which is the biologically active form found in nature.[5][6] The Z-protection preserves this native stereochemistry, making Z-L-Threonine a valuable chiral pool starting material.

The (2S,3R) configuration is crucial for biological recognition in peptides and for directing stereoselective outcomes in asymmetric synthesis. Using the D-enantiomer or an allothreonine isomer would lead to vastly different biological activities and chemical behaviors.[7][8]

Synthesis and Analytical Characterization

Synthesis Pathway

Z-L-Threonine is prepared through the protection of the α-amino group of L-Threonine. L-Threonine itself is typically produced on an industrial scale via microbial fermentation using organisms like Escherichia coli.[9] The subsequent chemical protection step is a standard procedure in organic chemistry.

The most common method involves the Schotten-Baumann reaction, where L-Threonine is dissolved in a mild aqueous base and treated with benzyl chloroformate (Z-Cl). The base neutralizes the generated HCl, driving the reaction to completion. The product is then isolated by acidifying the solution, which causes the Z-L-Threonine to precipitate, followed by filtration and recrystallization to achieve high purity.

Analytical Characterization

Confirming the identity and purity of Z-L-Threonine is essential. A combination of analytical techniques is employed:

-

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing purity (typically ≥98%).[1] Chiral HPLC can be used to confirm enantiomeric purity. A typical method involves a C18 stationary phase with a mobile phase gradient of water and acetonitrile containing an acid modifier like formic acid.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Key signals in ¹H NMR include the characteristic peaks for the aromatic protons of the benzyl group, the CH₂ of the benzyl group, and the α- and β-protons of the threonine backbone.[11][12]

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound (253.3 g/mol ).[1] Techniques like electrospray ionization (ESI) will show the [M+H]⁺ or [M-H]⁻ ions.[11][13]

Core Applications and Methodologies

Application in Peptide Synthesis

Z-L-Threonine is a vital component in peptide synthesis, especially in solution-phase synthesis and certain strategies of Solid-Phase Peptide Synthesis (SPPS), particularly those employing Boc (tert-butyloxycarbonyl) chemistry.[1][2] In modern Fmoc-based SPPS, Fmoc-L-Thr(tBu)-OH is more common, but the principles of protection are the same. The Z-group serves as a robust N-terminal protecting group.

A critical consideration for threonine in any peptide synthesis is the potential for side reactions involving its side-chain hydroxyl group. During activation of the carboxyl group for amide bond formation, this hydroxyl can undergo O-acylation, leading to peptide branching or termination. Therefore, the hydroxyl group is often itself protected, commonly as a tert-butyl (tBu) ether in Fmoc chemistry or a benzyl (Bzl) ether in Boc chemistry.[14] However, some studies have shown that for short peptides under specific coupling conditions, side-chain protection of threonine may be unnecessary.[15]

Workflow: Incorporation of Z-L-Threonine in Boc-SPPS

Use as a Chiral Building Block

Beyond peptides, the defined stereochemistry of Z-L-Threonine makes it an excellent starting material for asymmetric synthesis.[1] The functional groups—a protected amine, a free carboxylic acid, and a free hydroxyl group—can be manipulated selectively to build complex chiral molecules, including unnatural amino acids, alkaloids, and components of larger drug molecules.[7][16] For example, the carboxyl group can be reduced to an alcohol, the hydroxyl group can be oxidized or used as a nucleophile, and the entire backbone can be modified to create novel scaffolds.

Role in Pharmaceutical and Biochemical Research

Z-L-Threonine and its derivatives are used in various research contexts:

-

Drug Development: Serves as a building block for synthesizing peptide-based drugs or other pharmaceuticals targeting metabolic disorders.[1][17]

-

Biotechnology: Can play a role in the production of recombinant proteins, potentially improving yield and stability.[1][17]

-

Enzyme Studies: Used to synthesize custom peptide substrates or inhibitors to probe the mechanisms of enzymes like kinases and proteases.[1]

Experimental Protocol: Amide Coupling

Below is a representative protocol for coupling Z-L-Threonine to a primary amine in a solution-phase synthesis, a foundational step in many synthetic pathways.

Objective: To form an amide bond between Z-L-Threonine and a generic primary amine (R-NH₂).

Materials:

-

Z-L-Threonine

-

Primary amine (R-NH₂)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or an alternative coupling agent like HBTU/HATU

-

Hydroxybenzotriazole (HOBt)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

-

N,N-Diisopropylethylamine (DIEA) (if starting with an amine salt)

-

Aqueous 1M HCl, saturated NaHCO₃, and brine for workup

Procedure:

-

Dissolution: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Z-L-Threonine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to minimize side reactions, such as racemization.

-

Activation: Add DCC (1.1 eq) to the cooled solution. A white precipitate of dicyclohexylurea (DCU) will begin to form as the carboxylic acid is activated. Stir for 20-30 minutes at 0 °C.

-

Amine Addition: In a separate flask, dissolve the primary amine (1.0 eq) in DCM. If it is a hydrochloride salt, add DIEA (1.1 eq) to liberate the free amine. Add this solution dropwise to the activated Z-L-Threonine mixture.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours).

-

Workup - Filtration: Filter off the DCU precipitate and wash the solid with a small amount of DCM.

-

Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1M HCl (to remove unreacted amine and DIEA), saturated NaHCO₃ (to remove unreacted Z-L-Threonine and HOBt), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography or recrystallization to yield the pure amide.

Storage, Handling, and Stability

Proper storage and handling are essential to maintain the integrity of Z-L-Threonine.

-

Storage: The compound should be stored in tightly sealed containers at refrigerated temperatures, typically between 0-8 °C.[1] It should be protected from moisture and direct sunlight to prevent degradation.[3][18]

-

Stability: Z-L-Threonine is stable under recommended storage conditions.[19] The Z-group is stable to mildly basic and some acidic conditions but is readily cleaved by catalytic hydrogenation or strong acids like HBr in acetic acid.

-

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[3][20] Handling should occur in a well-ventilated area or a fume hood to avoid inhalation of the fine powder.[20][21] While not classified as highly hazardous, unnecessary contact should be avoided, and good occupational hygiene practices must be followed.[3][19][22]

Conclusion

Z-L-Threonine is far more than a simple derivative of an essential amino acid. It is a strategically designed molecule that provides chemists and biochemists with a high degree of control over complex synthetic challenges. Its well-defined stereochemistry, coupled with the robust and reliable chemistry of the benzyloxycarbonyl protecting group, ensures its continued and vital role in the synthesis of therapeutic peptides, the development of novel pharmaceuticals, and the fundamental exploration of biochemical pathways. Understanding its properties and methodologies is key for any researcher aiming to construct complex, biologically relevant molecules with precision and efficiency.

References

- Clinical Profile: Threonine (L) USP - GlobalRx.

- Threonine (L-) - Cambridge Commodities.

- L-Threonine | C4H9NO3 | CID 6288 - PubChem - NIH.

- L-THREONINE FOR BIOCHEMISTRY - Loba Chemie.

- Shelf Life and Storage Requirements for Amino Acids: A Guide - Pangoo.biz.

- Safety Data Sheet: L-threonine - Valudor Products.

- L-Threonine - Safety Data Sheet.

- Threonine - Wikipedia.

- Z-L-threonine | 19728-63-3 - J&K Scientific LLC.

- Threonine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews.

- Z-L-Threonine 99.0% | eqipped | High-Purity Lab Grade | Buy Online.

- Amino Acid Derivatives for Peptide Synthesis.

- What Is Threonine? Role, Benefits, And Side Effects.

- Combined metabolic analyses for the biosynthesis pathway of l-threonine in Escherichia coli.

- L-Threonine - Optional[1H NMR] - Spectrum - SpectraBase.

- Discovery of l-threonine transaldolases for enhanced biosynthesis of beta-hydroxylated amino acids - PMC - NIH.

- Threonine - the NIST WebBook - National Institute of Standards and Technology.

- Threonine: An Amino Acid Autonomous Molecular Assembly - Argonne National Laboratory.

- Threonine, an amino acid, has four stereoisomers. The stereoisomer found in nature is (2S,3R) - Pearson.

- Solid-phase Peptide Synthesis Without Side-Chain Hydroxyl Protection of Threonine.

- L-Threonine | SIELC Technologies.

- US3059026A - Process for purification of threonine - Google Patents.

- Synthesis of chiral building blocks 11a/11b. | Download Scientific Diagram - ResearchGate.

- US8785147B2 - L-threonine analysis method and L-threonine dehydrogenase - Google Patents.

- Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry - NIH.

- Analysis of Amino Acids by HPLC - Agilent.

- L-(-)-Threonine | C4H9NO3 | MD Topology | NMR | X-Ray.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. eqipped.com [eqipped.com]

- 3. lobachemie.com [lobachemie.com]

- 4. Threonine (Thr) Amino Acid Guide - Creative Peptides [creative-peptides.com]

- 5. Threonine - Wikipedia [en.wikipedia.org]

- 6. Threonine, an amino acid, has four stereoisomers. The stereoisome... | Study Prep in Pearson+ [pearson.com]

- 7. D-Threonine VS L-Threonine_Chemicalbook [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Frontiers | Combined metabolic analyses for the biosynthesis pathway of l-threonine in Escherichia coli [frontiersin.org]

- 10. L-Threonine | SIELC Technologies [sielc.com]

- 11. L-Threonine | C4H9NO3 | CID 6288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. spectrabase.com [spectrabase.com]

- 13. Threonine [webbook.nist.gov]

- 14. peptide.com [peptide.com]

- 15. Solid-phase peptide synthesis without side-chain hydroxyl protection of threonine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. jk-sci.com [jk-sci.com]

- 18. pangoo.biz [pangoo.biz]

- 19. fishersci.com [fishersci.com]

- 20. us.cambridgecommodities.com [us.cambridgecommodities.com]

- 21. valudor.com [valudor.com]

- 22. uprm.edu [uprm.edu]

The Strategic Application of N-Carbobenzyloxy-L-threonine in Modern Organic Synthesis

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Abstract

N-Carbobenzyloxy-L-threonine (Cbz-L-Thr-OH) stands as a cornerstone reagent in the fine chemical landscape, prized for its dual-faceted role as both a pivotal protecting group and a versatile chiral building block. This technical guide provides an in-depth exploration of its strategic application in complex organic synthesis, with a particular focus on peptide synthesis and the construction of stereochemically rich architectures. We will delve into the causality behind its selection, the mechanistic underpinnings of its reactivity, and provide field-proven protocols to empower researchers in leveraging its full potential.

Introduction: The Enduring Legacy of the Cbz Group

First introduced by Max Bergmann and Leonidas Zervas in the 1930s, the carbobenzyloxy (Cbz or Z) protecting group revolutionized the field of peptide chemistry.[1][2] Its application to L-threonine, an essential amino acid with a reactive secondary hydroxyl group, provides a stable, crystalline compound that is readily activated for peptide coupling while preventing unwanted side reactions.[1][3] N-Cbz-L-threonine is a white to off-white crystalline solid, moderately soluble in polar organic solvents like methanol and DMF, but has poor solubility in water.[1] Its strategic importance lies in the predictable and clean removal of the Cbz group under specific conditions, a feature that is paramount in multi-step synthesis.

The Cbz Group in Action: A Tale of Protection and Orthogonality

In the synthesis of peptides and other complex molecules, the selective protection and deprotection of functional groups is a critical strategic consideration.[4][5] The Cbz group's utility stems from its unique deprotection mechanism, which confers orthogonality with other widely used protecting groups.[6]

The Principle of Orthogonality

Orthogonality in chemical synthesis refers to the ability to remove one class of protecting groups in the presence of others without affecting them.[4][6] This is achieved by employing protecting groups that are cleaved under distinct and non-interfering reaction conditions. The Cbz group, typically removed by catalytic hydrogenolysis, is orthogonal to the acid-labile tert-Butoxycarbonyl (Boc) group and the base-labile 9-Fluorenylmethyloxycarbonyl (Fmoc) group.[6] This mutual orthogonality is fundamental to the design of complex synthetic routes.[6]

Comparative Stability of Cbz, Boc, and Fmoc Protecting Groups

| Protecting Group | Deprotection Condition | Stability of Other Protecting Groups under these Conditions |

| Cbz (Carboxybenzyl) | H₂, Pd/C (Catalytic Hydrogenolysis)[2][6] | Boc: Generally stable.[6] Fmoc: Can be cleaved under some hydrogenolysis conditions, indicating quasi-orthogonality.[6] |

| Boc (tert-Butoxycarbonyl) | Moderate to Strong Acid (e.g., TFA)[3] | Cbz: Generally stable, though strong acids like HBr/HOAc can cleave it.[7] Fmoc: Stable. |

| Fmoc (9-Fluorenylmethyloxycarbonyl) | Base (e.g., 20% Piperidine in DMF)[6] | Cbz: Stable.[6] Boc: Generally stable, though prolonged basic conditions can lead to cleavage.[6] |

Mechanism of Cbz Protection and Deprotection

Protection: The α-amino group of L-threonine is protected by reacting it with benzyl chloroformate (Cbz-Cl) under alkaline conditions.[1] The reaction proceeds via nucleophilic attack of the amine on the highly reactive chloroformate, with a base required to neutralize the liberated HCl.[2]

Deprotection: The standard method for Cbz group removal is catalytic hydrogenolysis.[2][8] This reduction cleaves the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide.[2] Alternative methods include the use of strong acids like HBr in acetic acid, or Lewis acids.[7]

Caption: Cbz Protection and Deprotection Cycle of L-Threonine.

N-Cbz-L-Threonine in Peptide Synthesis

While the Fmoc/tBu strategy dominates modern solid-phase peptide synthesis (SPPS), the Cbz group remains highly relevant, particularly in solution-phase synthesis and for the preparation of protected peptide fragments.[9]

Role in Preventing Side Reactions

The trifunctional nature of threonine, with its α-amino, α-carboxyl, and β-hydroxyl groups, necessitates a careful protection strategy.[3] The Cbz group on the N-terminus prevents uncontrolled polymerization during carboxyl group activation for amide bond formation.[9] While the side-chain hydroxyl group of threonine is sometimes left unprotected in the synthesis of short peptides, protection is generally recommended to prevent O-acylation, a significant side reaction.[9][10] In Boc-based strategies, the side-chain hydroxyl is often protected as a benzyl ether (Bzl), which can be removed simultaneously with the N-terminal Cbz group during hydrogenolysis.[9]

Experimental Protocol: Solution-Phase Peptide Coupling

This protocol outlines a general procedure for the coupling of N-Cbz-L-threonine to an amino acid ester.

-

Dissolution: Dissolve N-Cbz-L-threonine (1.0 eq) and the amino acid ester hydrochloride salt (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

-

Neutralization: Add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.1 eq) to neutralize the hydrochloride salt.

-

Activation: In a separate flask, pre-activate the N-Cbz-L-threonine by dissolving it with a coupling reagent such as dicyclohexylcarbodiimide (DCC) or (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) (1.05 eq) and an additive like 1-hydroxybenzotriazole (HOBt) (1.05 eq) in anhydrous DCM or DMF.[11]

-

Coupling: Add the activated N-Cbz-L-threonine solution to the amino acid ester solution and stir at room temperature for 2-4 hours.

-

Work-up: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, filter off any precipitated urea byproduct (if DCC is used). Dilute the reaction mixture with ethyl acetate and wash successively with 5% citric acid, saturated sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting dipeptide by column chromatography or recrystallization.

N-Cbz-L-Threonine as a Chiral Building Block

Beyond peptide synthesis, the inherent chirality of L-threonine makes its N-protected form a valuable chiral precursor for the asymmetric synthesis of a wide array of complex molecules.[12][13][14] The defined stereochemistry at the α- and β-carbons serves as a template for the stereocontrolled introduction of new chiral centers.

Synthesis of β-Lactams

N-Cbz-L-threonine is a key starting material for the synthesis of chiral β-lactams, the core structural motif of penicillin and cephalosporin antibiotics.[15][16] The Staudinger ketene-imine [2+2] cycloaddition is a common method for constructing the β-lactam ring.[17][18]

Caption: General workflow for β-lactam synthesis from N-Cbz-L-threonine.

Access to Novel Amino Acid Building Blocks

The functional groups of N-Cbz-L-threonine can be chemically manipulated to generate a diverse range of non-proteinogenic amino acids and chiral synthons.[19][20] For instance, the hydroxyl group can be converted to other functionalities, and the carboxyl group can be reduced or transformed into other carbonyl derivatives, such as Weinreb amides, which are stable intermediates for the synthesis of ketones.[21]

Conclusion

N-Carbobenzyloxy-L-threonine remains an indispensable tool in the arsenal of the modern synthetic chemist. Its predictable reactivity, robust protection of the α-amino group, and orthogonality with other common protecting groups ensure its continued relevance in both solution-phase and solid-phase peptide synthesis. Furthermore, its inherent chirality provides a reliable and cost-effective entry point for the asymmetric synthesis of complex, biologically active molecules. A thorough understanding of the principles governing its use, as outlined in this guide, is essential for its effective and strategic deployment in research and development.

References

- AAPPTec. Amino Acid Derivatives for Peptide Synthesis.

- ChemBK. N-Carbobenzyloxy-L-threonine.

- Semantic Scholar. Synthesis of O-glycosides of L-threonine.

- ResearchGate. Cbz deprotection conditions: screening of catalysts and sources of H2.

- Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.

- Scientific Update. To Deprotect and Serve.

- PMC. Advances in the chemistry of β-lactam and its medicinal applications.

- PubMed. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.

- Organic Chemistry Portal. Cbz-Protected Amino Groups.

- PMC. Novel and Recent Synthesis and Applications of β-Lactams.

- Thieme Chemistry. Direct Synthesis of N-Protected Serine- and Threonine-Derived Weinreb Amides via Diboronic Acid Anhydride-Catalyzed Dehydrative Amidation.

- European Patent Office. PROCESS FOR PREPARING CARBOXYL CYCLIC ACID ANHYDRIDE.

- ResearchGate. How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?.

- Wiley Online Library. Solid-phase Peptide Synthesis Without Side-Chain Hydroxyl Protection of Threonine.

- Organic Chemistry Portal. β-Lactam synthesis.

- University of Manchester. Characterization and Engineering of a Promiscuous L-Threonine Transaldolase to Access Novel Amino Acid Building Blocks.

- PubMed. Enzymatic approach to syntheses of unnatural beta-lactams.

- The Journal of Organic Chemistry. O-Benzyl-N-tert-butyloxycarbonyl-L-threonine.

- Semantic Scholar. Enzymatic approach to syntheses of unnatural beta-lactams.

- Semantic Scholar. Solid-phase peptide synthesis without side-chain hydroxyl protection of threonine.

- PMC. A program for ligation at threonine sites: application to the controlled total synthesis of glycopeptides.

- Wiley Online Library. Fluorescently Labeled Amino Acids as Building Blocks for Bioactive Molecules.

- ResearchGate. Amino Acids as Chiral Building Blocks.

- PMC. Synthesis of pdCpAs and transfer RNAs activated with thiothreonine and derivatives.

- PMC. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis.

- PubMed. New uses of amino acids as chiral building blocks in organic synthesis.

- PubMed. Bioactivation mechanism of L-thiomorpholine-3-carboxylic acid.

- PNAS. Protein chemical synthesis by serine and threonine ligation.

- MDPI. The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection.

- PubChem. L-Threonine.

- PMC. Nucleophilic α-Functionalization of Benzyl Amines Using an Engineered Threonine Aldolase.

Sources

- 1. Page loading... [guidechem.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. biosynth.com [biosynth.com]

- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 8. scientificupdate.com [scientificupdate.com]

- 9. peptide.com [peptide.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. nbinno.com [nbinno.com]

- 13. researchgate.net [researchgate.net]

- 14. New uses of amino acids as chiral building blocks in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Enzymatic approach to syntheses of unnatural beta-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. β-Lactam synthesis [organic-chemistry.org]

- 19. asset.library.wisc.edu [asset.library.wisc.edu]

- 20. researchgate.net [researchgate.net]

- 21. thieme-connect.com [thieme-connect.com]

An In-Depth Technical Guide to Z-Thr-OH: Synthesis, Application, and Strategic Considerations in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-Carbobenzyloxy-L-threonine (Z-Thr-OH), a critical building block in synthetic peptide chemistry. From its fundamental properties to its strategic application in complex peptide synthesis, this document offers field-proven insights and detailed methodologies to empower researchers in drug discovery and development.

Core Properties of this compound

This compound, systematically named (2S,3R)-2-[(benzyloxycarbonyl)amino]-3-hydroxybutanoic acid, is an N-terminally protected form of the essential amino acid L-threonine. The introduction of the benzyloxycarbonyl (Z or Cbz) group provides a stable yet removable protecting moiety, crucial for controlled peptide bond formation.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 19728-63-3 | [1][3][4][5][6] |

| Molecular Weight | 253.25 g/mol | [1][3][4][5][6] |

| Molecular Formula | C₁₂H₁₅NO₅ | [3][4][5] |

| Appearance | White to off-white crystalline powder | [2][4][7] |

| Melting Point | 101-104 °C | [1][4] |

| Solubility | Moderately soluble in polar organic solvents (e.g., methanol, ethanol, DMF); poorly soluble in water. | [2] |

| Primary Application | Solution and solid-phase peptide synthesis. | [1][4][8] |

Synthesis of this compound: The Schotten-Baumann Reaction

The most common and efficient method for the synthesis of this compound is the Schotten-Baumann reaction.[9][10] This reaction involves the acylation of the amino group of L-threonine with benzyl chloroformate (Cbz-Cl) under aqueous alkaline conditions.[2][11] The base serves a dual purpose: it deprotonates the amino group, enhancing its nucleophilicity, and neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[12][13]

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution. The deprotonated amino group of L-threonine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion to yield the final N-protected amino acid.[13]

Diagram of this compound Synthesis

Caption: A typical cycle for incorporating an amino acid in Fmoc-based SPPS.

Detailed Experimental Protocol: Manual Coupling of this compound

This protocol assumes the synthesis is proceeding from the C-terminus to the N-terminus on a pre-loaded resin (e.g., H-Gly-Wang resin) following an Fmoc-based strategy.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Coupling Activator: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (N,N-Dimethylformamide)

-

Washing Solvents: DCM (Dichloromethane), Methanol

-

Reaction Vessel for manual SPPS with a frit for filtration

Procedure:

-

Resin Preparation:

-

Amino Acid Activation (Pre-activation):

-

In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in a minimal amount of DMF.

-

Add DIPEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes. The solution should change color, indicating activation.

-

-

Coupling Reaction:

-

Drain the DMF from the swollen resin.

-

Immediately add the pre-activated this compound solution to the resin.

-

Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature.

-

-

Post-Coupling Wash:

-

Drain the reaction mixture from the resin.

-

Wash the peptide-resin thoroughly with DMF (3 x 1 min) to remove excess activated amino acid and coupling byproducts.

-

Wash with DCM (2 x 1 min).

-

Wash with Methanol (2 x 1 min).

-

-

Confirmation of Coupling (Optional but Recommended):

-

Perform a Kaiser test on a small sample of the resin beads. A negative result (beads remain yellow) indicates a complete coupling reaction, as there are no remaining free primary amines.

-

-

Proceed to Next Cycle:

-

The peptide-resin is now ready for the coupling of the next Fmoc-protected amino acid. The Z-group on the threonine residue will remain intact during the subsequent Fmoc-deprotection steps.

-

Purification and Analysis

After the full peptide sequence is assembled, it is cleaved from the resin and all protecting groups are removed. [16]The purification of the crude peptide is typically performed using reversed-phase high-performance liquid chromatography (RP-HPLC). [16][17] Typical RP-HPLC Conditions for Peptide Purification:

-

Column: C18 stationary phase. [16]* Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.

-

Gradient: A linear gradient from low %B to high %B is used to elute peptides based on their hydrophobicity.

-

Detection: UV absorbance at 214-220 nm (peptide bond) and 280 nm (for Trp and Tyr residues). [18] The collected fractions are then analyzed by mass spectrometry to confirm the molecular weight of the desired peptide. Pure fractions are pooled and lyophilized.

Safety and Handling

This compound:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [19]* Avoid inhalation of dust and contact with skin and eyes. [19]Use in a well-ventilated area. [20]* Store in a cool, dry place, typically at -20°C for long-term stability. [4] Reagents:

-

Benzyl Chloroformate (Cbz-Cl): Highly corrosive and toxic. Handle with extreme caution in a chemical fume hood. [21][22]* TFA, HBr/AcOH: Highly corrosive acids. Always use in a fume hood with appropriate PPE.

-

Piperidine, DIPEA: Caustic and volatile bases. Handle in a fume hood.

Always consult the Safety Data Sheet (SDS) for each specific chemical before use.

Conclusion

This compound is a vital reagent in the arsenal of the peptide chemist. Its unique stability profile provides a strategic advantage, particularly in the prevention of diketopiperazine formation, enabling the synthesis of complex and challenging peptide sequences. A thorough understanding of its synthesis, the causality behind its strategic application, and the detailed protocols for its use are essential for researchers aiming to advance the frontiers of drug discovery and biochemical research.

References

- Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

- ACS Publications.

- AAPPTec.

- ChemBK. Carbobenzoxy chloride. [Link]

- NIH National Library of Medicine.

- ResearchGate.

- Master Organic Chemistry.

- ResearchGate.

- Wikipedia. Threonine. [Link]

- ResearchGate.

- University of Calgary. Ch27: Peptide synthesis. [Link]

- AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

- Google Patents. WO2020144111A1 - Hplc free purification of peptides by the use of new capping and capture reagents.

- Angene Chemical.

- Springer Link. Methods and protocols of modern solid phase peptide synthesis. [Link]

- ResearchGate. (PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]

- ResearchGate.

- Wikipedia. Peptide synthesis. [Link]

- Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

- Slideshare. Spps and side reactions in peptide synthesis. [Link]

- ResearchGate. Synthesis of L-Threonine and Branched-Chain Amino Acids. [Link]

- Schotten-Baumann Reaction. [Link]

- ResearchGate. (PDF) A side-reaction in the SPPS of Trp-containing peptides. [Link]

- Wikipedia. Schotten–Baumann reaction. [Link]

- PubMed. A side-reaction in the SPPS of Trp-containing peptides. [Link]

- PubChem.

- protocols.io.

- Organic Syntheses. Formic acid, chloro-, benzyl ester. [Link]

- NIH National Library of Medicine.

- BYJU'S. Schotten Baumann Reaction. [Link]

- Grokipedia. Schotten–Baumann reaction. [Link]

- Wikidot. Schotten-Baumann Reaction - Lokey Lab Protocols. [Link]

Sources

- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 2. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]

- 6. peptide.com [peptide.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 11. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]

- 12. byjus.com [byjus.com]

- 13. grokipedia.com [grokipedia.com]

- 14. chemistry.du.ac.in [chemistry.du.ac.in]

- 15. peptide.com [peptide.com]

- 16. bachem.com [bachem.com]

- 17. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. protocols.io [protocols.io]

- 19. angenechemical.com [angenechemical.com]

- 20. sigmaaldrich.cn [sigmaaldrich.cn]

- 21. chembk.com [chembk.com]

- 22. Benzyl chloroformate | C8H7ClO2 | CID 10387 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physical Properties of N-Cbz-L-threonine Powder for Researchers and Drug Development Professionals

Foreword: Unveiling the Solid-State Landscape of a Key Synthetic Building Block

In the intricate world of peptide synthesis and drug development, the purity and physical form of starting materials are paramount. N-α-Carbobenzyloxy-L-threonine (N-Cbz-L-threonine) is a cornerstone building block, an amino acid derivative meticulously designed for the controlled assembly of complex peptide chains.[1] The benzyloxycarbonyl (Cbz or Z) protecting group, a classic in peptide chemistry, not only masks the nucleophilicity of the α-amino group but also frequently imparts a desirable crystallinity to the amino acid, simplifying its purification and handling.[2][3]

This technical guide moves beyond a simple datasheet, offering an in-depth exploration of the physical properties of N-Cbz-L-threonine in its powdered form. For the discerning researcher, scientist, and drug development professional, a thorough understanding of these characteristics is not merely academic; it is a critical determinant of processability, stability, and, ultimately, the quality of the final active pharmaceutical ingredient (API). We will delve into the key analytical techniques that illuminate the solid-state properties of this vital reagent, providing not just the "what" but the "why" behind these experimental choices.

Core Physicochemical Properties of N-Cbz-L-threonine

At its most fundamental, the identity and purity of N-Cbz-L-threonine powder are defined by a collection of core physicochemical properties. These parameters serve as the initial gatekeepers in quality control and are foundational for its application in synthesis.

| Property | Value | Source(s) |

| Chemical Formula | C₁₂H₁₅NO₅ | [4] |

| Molecular Weight | 253.25 g/mol | [4] |

| Appearance | White to off-white or light yellow crystalline powder | [5] |

| Melting Point | 101-105 °C | [4][6][7] |

| Optical Rotation | [α]²⁰/D ≈ -4.4° to -5.4° (c=2 in Acetic Acid) | [4][6] |

| Solubility | Sparingly soluble in water; readily soluble in methanol, ethanol, and dimethylformamide. | [5] |

Expert Insight: The melting point range is a crucial indicator of purity. A broad melting range can suggest the presence of impurities or residual solvents. The specific optical rotation confirms the enantiomeric purity of this chiral compound, which is of utmost importance in the synthesis of stereospecific pharmaceuticals.

The Solid State: Crystallinity and Thermal Behavior

The arrangement of molecules in a solid powder dictates its bulk properties. For pharmaceutical development, understanding the crystalline form (or lack thereof) and the material's response to thermal stress is critical for formulation, stability, and regulatory compliance.

Crystalline Structure: The Role of Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is an indispensable, non-destructive technique for probing the long-range molecular order within a crystalline solid.[8] Each crystalline material produces a unique diffraction pattern, a fingerprint derived from the constructive interference of X-rays scattered by the repeating atomic planes of the crystal lattice, as described by Bragg's Law.[8]

The Causality Behind the Experiment: In drug development, PXRD is the gold standard for identifying and differentiating polymorphs—different crystalline forms of the same molecule. Polymorphism can significantly impact a drug's solubility, bioavailability, and stability. Therefore, routine PXRD analysis is essential to ensure batch-to-batch consistency of the crystalline form of N-Cbz-L-threonine.

Experimental Protocol: Powder X-ray Diffraction (PXRD)

-

Sample Preparation: A small amount (typically 10-20 mg) of N-Cbz-L-threonine powder is gently packed into a sample holder. The surface is carefully flattened to ensure a uniform plane for X-ray irradiation.

-

Instrumentation: A powder X-ray diffractometer equipped with a copper (Cu) Kα X-ray source is commonly used.

-

Data Collection: The sample is irradiated with monochromatic X-rays over a defined angular range (e.g., 2θ from 5° to 40°), and the intensity of the diffracted X-rays is recorded by a detector.

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed for the positions and relative intensities of the diffraction peaks. This pattern is a unique fingerprint of the crystalline solid.

Caption: Workflow for Powder X-ray Diffraction (PXRD) analysis.

Thermal Properties: Insights from DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful thermal analysis techniques that provide complementary information about the thermal stability and phase transitions of a material.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[11] It is used to determine the melting point, enthalpy of fusion, and to detect other thermal events like glass transitions or polymorphic transformations.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[4] It is used to assess thermal stability and to quantify mass loss due to decomposition or desolvation.

For illustrative purposes, the DSC and TGA curves of the parent amino acid, L-threonine, are presented below.[12]

-

L-threonine DSC: Shows a sharp endothermic peak corresponding to its melting and decomposition.

-

L-threonine TGA: Indicates thermal stability up to a certain temperature, followed by a significant mass loss upon decomposition.[12]

Expected Influence of the Cbz Group: The introduction of the Cbz group would lower the melting point compared to the parent amino acid due to the disruption of the zwitterionic crystal lattice. The decomposition profile would also be different, likely showing a multi-step process corresponding to the loss of the protecting group and subsequent degradation of the threonine moiety.

Experimental Protocol: DSC and TGA

DSC:

-

Sample Preparation: A small amount of N-Cbz-L-threonine powder (2-10 mg) is accurately weighed into an aluminum DSC pan, which is then hermetically sealed.[1]

-

Instrumentation: The sample and an empty reference pan are placed in the DSC cell.

-

Data Collection: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge, and the heat flow is recorded as a function of temperature.

TGA:

-

Sample Preparation: A slightly larger sample (5-20 mg) is placed in a tared TGA pan.[13]

-

Instrumentation: The pan is placed on a sensitive microbalance within the TGA furnace.

-

Data Collection: The sample is heated at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere (typically nitrogen), and the mass is continuously recorded as a function of temperature.[13]

Caption: Interrelationship of thermal analysis techniques.

Spectroscopic Characterization: Confirming Molecular Identity

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in N-Cbz-L-threonine, serving as a definitive confirmation of its chemical identity.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations. The resulting spectrum is a unique fingerprint of the functional groups present in the molecule.

Expected FTIR Spectrum of N-Cbz-L-threonine: A comparison with the spectrum of L-threonine[14][15] allows for the confident assignment of key vibrational bands. The spectrum of N-Cbz-L-threonine will be characterized by:

-

N-H Stretch: A peak around 3300 cm⁻¹ corresponding to the amide N-H bond.

-

C=O Stretches: Two distinct carbonyl stretching bands: one for the carboxylic acid (around 1700-1725 cm⁻¹) and one for the carbamate (urethane) of the Cbz group (around 1690-1710 cm⁻¹).

-

Aromatic C=C Stretches: Peaks in the 1450-1600 cm⁻¹ region from the benzene ring of the Cbz group.

-

C-O Stretches: Bands in the 1000-1300 cm⁻¹ region corresponding to the carboxylic acid and carbamate C-O bonds.

Expert Insight: FTIR is a rapid and powerful tool for confirming the presence of the Cbz protecting group and the integrity of the amino acid structure. It is particularly useful for identifying the presence of starting material (L-threonine) or by-products.

Experimental Protocol: FTIR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: A small amount of N-Cbz-L-threonine powder is placed directly onto the ATR crystal.

-

Instrumentation: An FTIR spectrometer equipped with an ATR accessory is used.

-

Data Collection: Pressure is applied to ensure good contact between the sample and the crystal. The infrared spectrum is then collected.

-

Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is analyzed to identify the characteristic absorption bands of the functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the detailed molecular structure of an organic compound in solution. ¹H and ¹³C NMR provide information on the connectivity and chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectrum of N-Cbz-L-threonine (in DMSO-d₆): [16]

-

Aromatic Protons: A multiplet between 7.2 and 7.4 ppm corresponding to the five protons of the phenyl group.

-

Benzyl Protons: A singlet around 5.1 ppm for the two protons of the -CH₂- group in the Cbz moiety.

-

Amide Proton: A doublet around 7.0 ppm, coupled to the α-proton.

-

α-Proton: A multiplet around 4.1 ppm.

-

β-Proton: A multiplet around 4.0 ppm.

-

Methyl Protons: A doublet around 1.1 ppm, coupled to the β-proton.

¹³C NMR Spectrum of N-Cbz-L-threonine (in DMSO-d₆): [17]

-

Carboxylic Carbonyl: A peak around 172 ppm.

-

Carbamate Carbonyl: A peak around 156 ppm.

-

Aromatic Carbons: Peaks in the 127-137 ppm region.

-

Benzyl Carbon: A peak around 65 ppm.

-

α-Carbon: A peak around 60 ppm.

-

β-Carbon: A peak around 67 ppm.

-

Methyl Carbon: A peak around 20 ppm.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: 5-25 mg of N-Cbz-L-threonine is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.[18] The solution must be free of particulate matter.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Collection: The sample is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. ¹H and ¹³C NMR spectra are then acquired.

-

Data Analysis: The chemical shifts, integration (for ¹H), and coupling patterns are analyzed to confirm the structure of the molecule.

Conclusion: An Integrated Approach to Physical Characterization

The physical properties of N-Cbz-L-threonine powder are not a collection of disparate data points but rather an interconnected web of characteristics that define its quality, stability, and suitability for use in research and drug development. A robust analytical strategy, employing a suite of orthogonal techniques, is essential for comprehensive characterization. PXRD provides the definitive word on crystallinity and polymorphism, while DSC and TGA offer a detailed picture of its thermal behavior. FTIR and NMR spectroscopy serve as the ultimate arbiters of molecular identity and purity. For the senior application scientist, a deep understanding of these properties and the techniques used to measure them is fundamental to ensuring the successful translation of this critical building block from the laboratory to its final application.

References

- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000167).

- Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000167).

- Georgia Institute of Technology. Small molecule NMR sample preparation. (2023-08-29).

- Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000167).

- ResearchGate. Physical properties of N-Cbz-protected amino acids in methanol as predicted through molecular dynamics calculations at different temperatures and constant pressure.

- Jetir.Org. UV, FTIR, TGA-DSC and NLO Studies of Ammonium Chloride Doped L-Threonine Crystals.

- ResearchGate. FTIR and FT-Raman spectra of L-threonine.

- Zerbe, O. & Bader, B. peptide nmr.

- Torontech. TGA Sample Preparation: A Complete Guide. (2025-10-20).

- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.

- GovInfo. Standard x-ray diffraction powder patterns: section 12- data for 57 substances.

- Organic Chemistry Portal. Cbz-Protected Amino Groups.

- ResearchGate. XRD data of an L-threonine crystal.

- PMC - NIH. Backbone and Sidechain 1H, 15N and 13C Resonance Assignments of a Multidrug Efflux Membrane Protein using Solution and Solid-State NMR. (2025-01-10).

- Jurnal UPI. How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. (2019-04-01).

- Hong Lab MIT. Resonance assignment of 13C/15N labeled solid proteins by two- and three-dimensional magic-angle-spinning NMR.

- PubMed. Far infrared spectra of solid state L-serine, L-threonine, L-cysteine, and L-methionine in different protonation states.

- Master Organic Chemistry. Amine Protection and Deprotection.

- Organic Chemistry Portal. Cbz-Protected Amino Groups. (2019-10-02).

- ResearchGate. Studies on growth and optical, structural, mechanical and photoconductivity of non-linear optical material L-threonine.

- ChemBK. N-Carbobenzyloxy-L-threonine. (2024-04-10).

- Chemistry LibreTexts. Powder X-ray Diffraction. (2023-08-29).

- ResearchGate. assay [N c ] of the 21 amino acids and their relative DSC melting point...

- FTIR Analysis of Protein Structure.

- ResearchGate. (a) DSC curve of L-threonine. (b) TGA curve of L-threonine.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 4. N-Benzyloxycarbonyl-L-threonine | 19728-63-3 | TCI AMERICA [tcichemicals.com]

- 5. chembk.com [chembk.com]

- 6. N-Benzyloxycarbonyl-L-threonine | 19728-63-3 | TCI EUROPE N.V. [tcichemicals.com]

- 7. N-Benzyloxycarbonyl-L-threonine, 99% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 8. ntrs.nasa.gov [ntrs.nasa.gov]

- 9. sphinxsai.com [sphinxsai.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. di.univr.it [di.univr.it]

- 14. researchgate.net [researchgate.net]

- 15. Far infrared spectra of solid state L-serine, L-threonine, L-cysteine, and L-methionine in different protonation states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. N-Cbz-L-Threonine(19728-63-3) 1H NMR [m.chemicalbook.com]

- 17. N-Cbz-L-Threonine(19728-63-3) 13C NMR [m.chemicalbook.com]

- 18. cpsm.kpi.ua [cpsm.kpi.ua]

Foreword: The Genesis of Controlled Peptide Synthesis

An In-Depth Technical Guide to the Z (Benzyloxycarbonyl) Protecting Group in Amino Acid Chemistry

The ability to synthesize peptides with a defined sequence is a cornerstone of modern chemistry, biochemistry, and pharmacology.[1] This capability, however, was not always within our grasp. Before the 1930s, attempts to link amino acids often resulted in uncontrolled polymerization, yielding complex and uncharacterizable mixtures.[1] The landscape of chemical synthesis was irrevocably changed with the introduction of the benzyloxycarbonyl (Cbz or Z) protecting group by Max Bergmann and Leonidas Zervas in 1932.[2] This innovation provided the first reliable method for the stepwise synthesis of peptides, paving the way for the development of novel therapeutics and a deeper understanding of biological processes.[1][2]

The primary obstacle in early peptide synthesis was the inherent reactivity of amino acids, which possess both a nucleophilic amino group (-NH₂) and an electrophilic carboxylic acid group (-COOH).[1] Activating the carboxylic acid of one amino acid to react with the amino group of another would often lead to the activated molecule reacting with itself.[1] Bergmann and Zervas's solution was to introduce the Cbz group as a temporary "mask" for the amino group. By converting the reactive amine into a much less nucleophilic carbamate, they could selectively activate the carboxylic acid for peptide bond formation without the risk of self-polymerization.[1] The success of the Z group is rooted in its stability under the conditions required for peptide coupling and its susceptibility to removal under mild conditions that do not cleave the newly formed peptide bonds.[3]

Part 1: Chemical Principles of the Z Group

The utility of the Z group stems from its unique electronic and structural properties. It is easily introduced, robust enough to withstand various reaction conditions, and can be selectively removed.[3] This balance of stability and lability is central to its role in multi-step synthesis.

Mechanism of Introduction: N-Protection

The Z group is most commonly introduced by reacting an amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions, a method known as the Schotten-Baumann reaction.[1] The mechanism involves the nucleophilic attack of the deprotonated amino group on the electrophilic carbonyl carbon of benzyl chloroformate.[4][5] A base, typically sodium hydroxide or sodium carbonate, is required to neutralize the hydrochloric acid generated during the reaction and to maintain a pH that ensures the amino group remains sufficiently nucleophilic.[1][4] Controlling the pH is critical; a pH that is too low will protonate the amine, reducing its nucleophilicity, while a pH that is too high can lead to racemization of the chiral amino acid.[6]

Stability Profile

A key advantage of the Z group is its stability across a wide range of chemical conditions, which allows for flexibility in subsequent synthetic steps.[1] This stability is crucial for the concept of "orthogonal protection," where multiple protecting groups can be removed independently of one another.[3][7]

| Condition | Stability | Notes |

| Mild to Strong Base | Stable | Resistant to hydrolysis by bases like NaOH, Na₂CO₃, and piperidine.[1][8] |

| Mildly Acidic | Stable | Generally stable to mildly acidic conditions used for the removal of other protecting groups, such as the Boc group (e.g., trifluoroacetic acid, TFA).[1] |

| Strongly Acidic | Labile | Cleaved by strong acids like HBr in acetic acid or liquid HF.[9] |

| Catalytic Hydrogenation | Labile | Readily cleaved by catalytic hydrogenolysis (e.g., H₂ over Pd/C).[4][7] |

| Nucleophiles | Stable | Generally stable to common nucleophiles used in peptide coupling reactions. |

Mechanisms of Cleavage: Deprotection

The ability to remove the Z group under specific and mild conditions without affecting the peptide backbone is the hallmark of its utility. The two primary methods for its cleavage are catalytic hydrogenolysis and acidolysis.

1.3.1 Catalytic Hydrogenolysis This is the most common and mildest method for Z group removal.[10] The reaction involves treating the Z-protected compound with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.[7][11] The mechanism proceeds via the reductive cleavage of the benzylic C-O bond, which fragments to release the unprotected amine, toluene, and carbon dioxide as benign byproducts.[4]

An important variation is transfer hydrogenation, which avoids the use of flammable hydrogen gas by employing a hydrogen donor like ammonium formate, formic acid, or cyclohexene in the presence of the catalyst.[12][13] This technique is often safer, especially for larger-scale reactions.[12]

1.3.2 Acidic Cleavage For substrates containing functional groups that are sensitive to reduction (e.g., alkenes, alkynes, or certain sulfur-containing residues), acidic cleavage is a valuable alternative.[12] The most common reagent for this purpose is a solution of hydrogen bromide (HBr) in glacial acetic acid.[6][9] The mechanism involves protonation of the carbamate oxygen, followed by an SN2 attack by the bromide ion on the benzylic carbon. This releases the unstable carbamic acid, which spontaneously decarboxylates to yield the free amine as its hydrobromide salt.[4]

Part 2: Practical Application & Methodologies

The following protocols are self-validating systems, where each step is designed to drive the reaction to completion and facilitate purification.

Experimental Protocol: N-Protection of L-Alanine

This protocol describes the synthesis of N-Cbz-L-alanine using the Schotten-Baumann method, adapted from established procedures.[14][15]

Workflow Overview

Step-by-Step Methodology:

-

Dissolution: Dissolve the amino acid (e.g., L-alanine, 1.0 equivalent) in a 1-2 M aqueous solution of sodium hydroxide or sodium carbonate (2.5 equivalents). Cool the solution to 0-5 °C in an ice bath.[1][15] The base deprotonates the amino group, enhancing its nucleophilicity. Cooling prevents side reactions and degradation of the Cbz-Cl reagent.

-

Addition of Cbz-Cl: While stirring vigorously, add benzyl chloroformate (1.1 equivalents) dropwise. The rate of addition should be controlled to maintain the temperature below 5 °C.[1][15] Vigorous stirring ensures efficient mixing of the biphasic reaction mixture.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-4 hours to ensure the reaction goes to completion.[1]

-

Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate and byproduct benzyl alcohol.[14]

-

Acidification: Cool the remaining aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[1] This protonates the carboxylate, causing the Z-protected amino acid to precipitate or become extractable into an organic solvent.

-

Extraction & Isolation: Extract the product with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[15][16] Filter and concentrate the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization (e.g., from ethyl acetate/hexane).[15]

Experimental Protocol: Deprotection via Catalytic Hydrogenolysis

This protocol details the removal of the Z group using palladium on carbon and hydrogen gas.

Step-by-Step Methodology:

-

Setup: In a flask suitable for hydrogenation, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.[1]

-

Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %) under an inert atmosphere (e.g., nitrogen or argon).[1] The catalyst is pyrophoric and should be handled with care.

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this purge cycle three times to ensure an inert atmosphere is replaced by hydrogen.[1] Stir the reaction vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[1][4] Caution: Do not allow the filter cake to dry completely, as the catalyst can ignite in the presence of air and solvent. Wash the filter cake with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Part 3: Strategic Considerations in Synthesis

The choice of a protecting group strategy is dictated by the overall architecture of the target molecule. The Z group's particular stability and cleavage profile make it a powerful tool when used thoughtfully.

Orthogonality with Boc and Fmoc Groups

In complex peptide synthesis, orthogonality is paramount.[17] The Z group is part of a triad of common urethane-based protecting groups, each with a distinct cleavage mechanism. This allows for the selective deprotection of one amine in the presence of others.

-

Z (Benzyloxycarbonyl): Cleaved by hydrogenolysis or strong acid (HBr/AcOH). Stable to mild acid and base.[9][18]

-

Boc (tert-Butoxycarbonyl): Cleaved by mild acid (TFA). Stable to hydrogenolysis and base.[11][18]

-

Fmoc (9-Fluorenylmethyloxycarbonyl): Cleaved by base (piperidine). Stable to hydrogenolysis and acid.[7][18]

This orthogonality allows a chemist to, for example, use a Z group to protect a lysine side chain, a Boc group for the N-terminus during solution-phase synthesis, and an Fmoc group for N-terminal protection in solid-phase synthesis.[17]

Choosing the Right Deprotection Method

The decision between hydrogenolysis and acidic cleavage is a critical one, based entirely on the functional groups present in the rest of the molecule.

| Method | When to Use | When to Avoid (Incompatible Groups) |

| Catalytic Hydrogenolysis | Preferred method due to its mild, neutral conditions and clean byproducts.[10] | Substrates containing reducible functional groups: alkynes, alkenes, nitro groups, aryl halides, and some sulfur-containing groups (e.g., methionine, cysteine can poison the catalyst).[12][19] |

| Acidic Cleavage (HBr/AcOH) | When the substrate is incompatible with hydrogenation.[12] | Substrates containing other acid-labile protecting groups (e.g., Boc, trityl, t-butyl esters). |

| Transfer Hydrogenation | A safer alternative to H₂ gas, especially at scale. Can sometimes offer different selectivity.[12] | Similar incompatibilities as catalytic hydrogenolysis, though sometimes milder.[12] |